molecular formula C21H22N4O3 B7710688 N-(4-acetamidophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide

N-(4-acetamidophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide

Cat. No. B7710688
M. Wt: 378.4 g/mol
InChI Key: BRHOKZGDPTWGMN-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as MTOB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MTOB is a small molecule inhibitor of the enzyme 15-lipoxygenase (15-LOX) that is involved in the biosynthesis of inflammatory mediators.

Mechanism of Action

N-(4-acetamidophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide exerts its pharmacological effects by inhibiting the activity of 15-LOX, which is involved in the biosynthesis of inflammatory mediators. By inhibiting 15-LOX, N-(4-acetamidophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide reduces the production of leukotrienes and lipoxins, which are potent mediators of inflammation and oxidative stress. N-(4-acetamidophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(4-acetamidophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have various biochemical and physiological effects in preclinical models of inflammation and oxidative stress. It has been shown to reduce the production of inflammatory mediators such as leukotrienes and lipoxins, as well as oxidative stress markers such as reactive oxygen species and lipid peroxidation products. N-(4-acetamidophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has also been shown to improve endothelial function and reduce atherosclerotic plaque formation in animal models of atherosclerosis.

Advantages and Limitations for Lab Experiments

N-(4-acetamidophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has several advantages for lab experiments, including its high potency and selectivity for 15-LOX inhibition, as well as its stability and solubility in various media. However, N-(4-acetamidophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide also has some limitations, including its relatively high cost and limited availability, as well as its potential toxicity and off-target effects at high concentrations.

Future Directions

There are several future directions for research on N-(4-acetamidophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide, including its potential therapeutic applications in various diseases involving inflammation and oxidative stress. Further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of N-(4-acetamidophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide, as well as its potential side effects and toxicity. Additionally, the development of more potent and selective inhibitors of 15-LOX may lead to the discovery of new therapeutic agents for the treatment of inflammatory and oxidative stress-related diseases.

Synthesis Methods

N-(4-acetamidophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide can be synthesized using a multistep process that involves the reaction of 4-acetamidophenylhydrazine with m-tolylglyoxal followed by cyclization with acetic anhydride to form the oxadiazole ring. The resulting compound is then subjected to a series of reactions to introduce the butanamide side chain. The final product is obtained after purification and characterization using various analytical techniques.

Scientific Research Applications

N-(4-acetamidophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been extensively studied for its potential therapeutic applications in various diseases involving inflammation and oxidative stress. It has been shown to inhibit the activity of 15-LOX, which is involved in the biosynthesis of inflammatory mediators such as leukotrienes and lipoxins. N-(4-acetamidophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been tested in various preclinical models of inflammation and oxidative stress, including atherosclerosis, ischemic stroke, and neurodegenerative diseases.

properties

IUPAC Name

N-(4-acetamidophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-14-5-3-6-16(13-14)21-24-20(28-25-21)8-4-7-19(27)23-18-11-9-17(10-12-18)22-15(2)26/h3,5-6,9-13H,4,7-8H2,1-2H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRHOKZGDPTWGMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetamidophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide

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